molecular formula C21H17IN2O3 B3904602 (2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide

(2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B3904602
M. Wt: 472.3 g/mol
InChI Key: LEHWUQUUEVBVNC-CPNJWEJPSA-N
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Description

(2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound that features a furan ring, an iodophenyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the iodophenyl group, followed by the formation of the formamido group. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring yields furan-2,3-dione, while reduction of the iodophenyl group results in a phenyl group .

Scientific Research Applications

(2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(Furan-2-YL)-2-[(2-iodophenyl)formamido]-N-(3-methylphenyl)prop-2-enamide is unique due to its combination of a furan ring, an iodophenyl group, and a formamido group.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O3/c1-14-6-4-7-15(12-14)23-21(26)19(13-16-8-5-11-27-16)24-20(25)17-9-2-3-10-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWUQUUEVBVNC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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